An In-depth Technical Guide to the Predicted Mechanism of Action of [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine
An In-depth Technical Guide to the Predicted Mechanism of Action of [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Insights
Disclaimer: The compound [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine (CAS 1156349-81-3) is listed in chemical supplier catalogs, indicating its synthesis is documented. However, as of the date of this guide, there is no publicly available research detailing its specific pharmacological effects or mechanism of action. Therefore, this document provides a predictive analysis based on established structure-activity relationships (SAR) of its constituent chemical moieties. The proposed mechanisms and experimental protocols are intended to serve as a scientifically-grounded starting point for the investigation of this novel compound.
Executive Summary: A Hybrid Scaffold with Neuromodulatory Potential
[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine is a novel chemical entity that combines two well-known pharmacophores: a benzylpiperazine (BZP) core and a 6-substituted aminomethylpyridine moiety. This unique structural arrangement suggests a high probability of activity within the central nervous system (CNS).
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The Benzylpiperazine (BZP) Moiety: The BZP scaffold is the foundation of a class of psychoactive compounds known for their stimulant properties.[1][2] The primary mechanism of action for BZP and its analogs is the modulation of monoamine neurotransmitter systems, specifically by triggering the release and inhibiting the reuptake of dopamine (DA) and norepinephrine (NE), with generally weaker effects on serotonin (5-HT).[3][4] This activity is comparable to that of amphetamines, though typically with lower potency.[5]
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The 6-Substituted Aminomethylpyridine Moiety: Pyridine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[6] Their specific function is highly dependent on the substitution pattern. The presence of a piperazine ring at the 6-position and a methanamine group at the 3-position creates a scaffold with potential for interaction with a variety of receptors and transporters.
Based on this structural deconstruction, we hypothesize that [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine primarily acts as a monoamine releasing agent and reuptake inhibitor, with the BZP moiety driving its stimulant-like properties. The aminomethylpyridine portion of the molecule is predicted to modulate this primary activity and may introduce additional interactions with other CNS targets, such as sigma receptors or other G-protein coupled receptors (GPCRs).
Deconstruction of the Core Scaffold and Predicted Pharmacology
The Benzylpiperazine Pharmacophore: A Monoaminergic Modulator
The unsubstituted 1-benzylpiperazine is a well-characterized CNS stimulant.[2] Its mechanism involves a dual action on monoamine transporters:
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Substrate for Monoamine Transporters: BZP can be transported into the presynaptic neuron by the dopamine transporter (DAT) and norepinephrine transporter (NET). This process leads to a reversal of the transporter's normal function, causing the efflux (release) of dopamine and norepinephrine from the neuron into the synapse.
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Reuptake Inhibition: BZP also acts as a competitive inhibitor at these transporters, blocking the reuptake of dopamine and norepinephrine from the synapse, thereby prolonging their action.
The effects on the serotonin transporter (SERT) are generally less pronounced.[7] This pharmacological profile, with a preference for catecholaminergic systems, is consistent with its observed stimulant effects, such as increased alertness and euphoria.[8]
The Aminomethylpyridine Moiety: A Modulator of Affinity and Selectivity
While less defined in its standalone effects in this configuration, the aminomethylpyridine portion of the molecule is crucial for determining the overall pharmacological profile. The substitution pattern on the pyridine ring can significantly influence the molecule's affinity for various receptors. For instance, different pyridinylpiperazine configurations have been shown to possess affinity for sigma receptors.[9] The aminomethyl group at the 3-position may also contribute to interactions with various CNS targets.
Hypothesized Mechanism of Action
Based on the analysis of its structural components, we propose the following primary and secondary mechanisms of action for [6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine:
Primary Hypothesized Mechanism: The compound acts as an indirect sympathomimetic agent by promoting the release and inhibiting the reuptake of dopamine and norepinephrine.
Secondary Hypothesized Mechanisms: The compound may exhibit affinity for other receptors, such as serotonin (5-HT) or sigma (σ) receptors, which would modulate its primary stimulant effects.
The following diagram illustrates the predicted primary signaling pathway:
Caption: Workflow for a competitive radioligand binding assay.
Table 1: Predicted Binding Affinities (Ki) for Key Targets
| Target | Predicted Affinity | Rationale |
|---|---|---|
| Dopamine Transporter (DAT) | High (Low nM) | Core activity of the benzylpiperazine scaffold. |
| Norepinephrine Transporter (NET) | High (Low to mid nM) | Common co-target for benzylpiperazine derivatives. |
| Serotonin Transporter (SERT) | Moderate to Low (High nM to µM) | Typically lower affinity for BZP and its analogs. |
| Sigma-1 Receptor (σ₁) | Moderate | Potential interaction site for pyridinylpiperazines. |
| 5-HT₂ₐ Receptor | Moderate to Low | May contribute to subtle psychoactive effects. |
Tier 2: In Vitro Functional Assays
Following the initial binding profiling, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or transporter substrate.
4.2.1. Monoamine Transporter Uptake/Release Assays
These assays measure the compound's ability to inhibit neurotransmitter uptake or stimulate its release. [10][11] Protocol: [³H]-Monoamine Uptake Inhibition Assay
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Cell Culture: Use HEK293 cells stably expressing the human DAT, NET, or SERT.
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Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.
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Uptake Initiation: Add a [³H]-labeled monoamine substrate (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).
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Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
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Termination: Terminate the uptake by washing with ice-cold buffer.
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Quantification: Lyse the cells and measure the intracellular radioactivity by scintillation counting.
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Data Analysis: Determine the IC₅₀ for uptake inhibition.
Protocol: Monoamine Release Assay
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Cell Loading: Pre-load the transporter-expressing cells with a [³H]-labeled monoamine.
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Wash: Wash the cells to remove excess extracellular radiolabel.
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Stimulation: Add various concentrations of the test compound to stimulate release.
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Collection: Collect the extracellular buffer at a specific time point.
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Quantification: Measure the radioactivity in the collected buffer.
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Data Analysis: Determine the EC₅₀ for monoamine release.
4.2.2. GPCR Functional Assays
If binding to GPCRs is observed, functional assays are necessary to determine the nature of the interaction.
Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)
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Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Baseline Measurement: Measure the baseline fluorescence using a plate reader.
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Compound Addition: Add the test compound at various concentrations.
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Fluorescence Measurement: Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.
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Data Analysis: Determine the EC₅₀ for agonist activity or the IC₅₀ for antagonist activity against a known agonist.
The following diagram illustrates a general workflow for GPCR functional assays:
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- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
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